N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide
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Overview
Description
N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide is a chemical compound that features a piperazine ring substituted with a cyclopropyl group and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Sulfonamide Formation: The ethanesulfonamide moiety is introduced by reacting the piperazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent choice, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine or sulfonamide derivatives.
Scientific Research Applications
N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as receptors or enzymes.
Industrial Applications: Employed in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
- N-[2-(4-chlorophenylpiperazin-1-yl)ethyl]ethanesulfonamide
Uniqueness
N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[2-(4-cyclopropylpiperazin-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-2-17(15,16)12-5-6-13-7-9-14(10-8-13)11-3-4-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSQKMFYCUCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1CCN(CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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